1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
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Properties
IUPAC Name |
12-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2S/c1-4-10-30-24(33)23-19(9-15-34-23)31-21(26-27-25(30)31)7-8-22(32)29-13-11-28(12-14-29)20-16-17(2)5-6-18(20)3/h5-6,9,15-16H,4,7-8,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBZHFGXLIJXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a novel chemical entity with potential therapeutic applications. Its unique structure incorporates a piperazine moiety and various heterocyclic components that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on available research.
Chemical Structure
The compound can be described by its IUPAC name and structural formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H26N6O2S |
| Molecular Weight | 410.54 g/mol |
Anticancer Activity
Research indicates that compounds similar to the target compound exhibit significant anticancer properties. For example, derivatives containing a triazole or pyrimidine ring have shown inhibitory effects against various cancer cell lines. A study highlighted that certain triazole derivatives demonstrated IC50 values in the range of 1.35 to 2.18 μM against Mycobacterium tuberculosis and various cancer cell lines . The mechanism often involves the inhibition of specific kinases associated with cancer cell proliferation.
Protein Kinase Inhibition
The compound is believed to interact with protein kinases, which play crucial roles in cellular signaling pathways. By inhibiting these kinases, the compound may modulate pathways involved in cell growth and survival. For instance, studies have shown that related compounds inhibit Human Deacetylase Sirtuin 2 (HDSirt2) and other kinases . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Antimicrobial Activity
Compounds with similar structural features have been investigated for their antimicrobial properties. The presence of the piperazine ring is associated with enhanced activity against bacterial strains. Screening of similar piperazine derivatives has revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound is attributed to its ability to bind selectively to target proteins involved in disease processes. The interaction with protein kinases leads to alterations in phosphorylation states of downstream signaling molecules, ultimately affecting cellular outcomes such as proliferation and apoptosis.
Case Studies
Several studies have explored the efficacy of similar compounds:
- Anticancer Study : A derivative exhibited significant cytotoxicity against human cervical carcinoma (HeLa) cells with an IC50 value of approximately 92.4 µM across multiple cancer lines .
- Antimicrobial Research : A series of piperazine-based compounds were evaluated for their antimicrobial activity, showing effective inhibition against common pathogens .
Scientific Research Applications
Therapeutic Applications
-
Antidepressant Activity
- Recent studies suggest that derivatives of piperazine compounds exhibit significant antidepressant effects. The structural modifications involving the thieno-triazolo-pyrimidine framework may enhance serotonin receptor affinity, which is crucial for mood regulation. For instance, compounds similar to this one have been reported to modulate serotonin reuptake mechanisms effectively .
-
Anxiolytic Effects
- The piperazine ring is known for its anxiolytic properties. Research indicates that compounds with similar structures can interact with GABA receptors, leading to reduced anxiety levels. The incorporation of the thieno-triazolo-pyrimidine moiety may further augment these effects by providing additional binding sites for neurotransmitter modulation .
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Antitumor Activity
- Emerging evidence points towards the anticancer potential of thieno-triazolo derivatives. In vitro studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The specific compound under discussion has not been extensively studied in this context but may share similar properties due to its structural characteristics.
Case Study 1: Antidepressant Efficacy
A study conducted on similar piperazine derivatives demonstrated significant efficacy in animal models of depression. The tested compounds showed a marked increase in locomotor activity and reduced immobility in forced swim tests, indicating potential antidepressant effects .
Case Study 2: Anxiolytic Properties
In another investigation, a related compound was evaluated for its anxiolytic effects using elevated plus maze tests. Results indicated that the compound significantly increased the time spent in open arms compared to controls, suggesting reduced anxiety levels .
Q & A
Q. How can environmental impact assessments guide safe laboratory practices?
- Methodological Answer :
- Biodegradation assays : Use OECD 301F to assess microbial degradation in wastewater .
- Ecotoxicity screening : Test on Daphnia magna (48h LC50) and algae (72h growth inhibition) .
Notes
- Data Reproducibility : Share raw NMR/LC-MS files via repositories like Zenodo for transparency.
- Advanced Tools : Leverage AI-driven platforms (e.g., Schrödinger’s LiveDesign) for predictive modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
